2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a benzodioxole ring and a thiazole ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.
Coupling Reaction: The benzodioxole intermediate is then reacted with a suitable acylating agent to form the acetamide linkage. This is followed by the coupling of the acetamide intermediate with the thiazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole and thiazole rings may interact with enzymes or receptors, modulating their activity. The acetamide linkage may facilitate binding to specific sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)ethanamine
- 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)propionamide
Uniqueness
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of benzodioxole and thiazole rings connected through an acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-11(14-12-13-3-4-19-12)6-16-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGIAQCJEYAUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49734592 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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